2-({3-[(4-cyanophenoxy)methyl]phenyl}carbonyl)-N-(3-ethoxypropyl)hydrazinecarbothioamide
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Overview
Description
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoyl group, a cyanophenoxy group, and a hydrazinecarbothioamide moiety, making it a versatile molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the preparation of the core benzoyl and cyanophenoxy intermediates. The reaction conditions often include:
Benzoylation: Introduction of the benzoyl group using benzoyl chloride in the presence of a base such as pyridine.
Etherification: Formation of the cyanophenoxy group through a nucleophilic substitution reaction between a phenol derivative and a cyanobenzyl halide.
Hydrazinecarbothioamide Formation: Reaction of the intermediate with hydrazine and carbon disulfide to form the hydrazinecarbothioamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of the hydrazinecarbothioamide moiety to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the cyanophenoxy group to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the benzoyl or cyanophenoxy groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Oxides of the hydrazinecarbothioamide moiety.
Reduction Products: Amines derived from the cyanophenoxy group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The hydrazinecarbothioamide moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The cyanophenoxy group may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(TETRAHYDRO-2-FURANYLMETHYL)-1-HYDRAZINECARBOTHIOAMIDE
- 4-[(4-CYANOPHENOXY)METHYL]-N-(2,2,2-TRIFLUOROETHYL)BENZAMIDE
Uniqueness
2-{3-[(4-CYANOPHENOXY)METHYL]BENZOYL}-N-(3-ETHOXYPROPYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinecarbothioamide moiety provides a versatile site for covalent modification of biomolecules, while the cyanophenoxy group offers potential for receptor binding and signal modulation.
Properties
Molecular Formula |
C21H24N4O3S |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
1-[[3-[(4-cyanophenoxy)methyl]benzoyl]amino]-3-(3-ethoxypropyl)thiourea |
InChI |
InChI=1S/C21H24N4O3S/c1-2-27-12-4-11-23-21(29)25-24-20(26)18-6-3-5-17(13-18)15-28-19-9-7-16(14-22)8-10-19/h3,5-10,13H,2,4,11-12,15H2,1H3,(H,24,26)(H2,23,25,29) |
InChI Key |
SYXKROYJJHOKFC-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCCNC(=S)NNC(=O)C1=CC=CC(=C1)COC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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